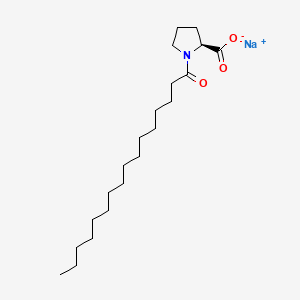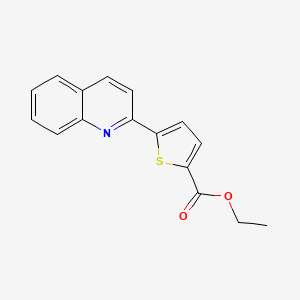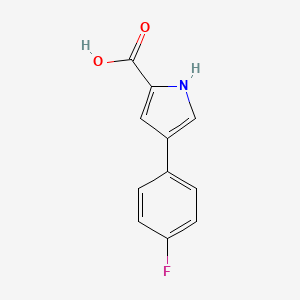
Palmitoilprolina sódica
Descripción general
Descripción
1-(1-Oxohexadecyl)-L-proline sodium salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a hexadecyl group attached to the proline moiety, with a sodium salt form enhancing its solubility and stability in aqueous solutions.
Aplicaciones Científicas De Investigación
1-(1-Oxohexadecyl)-L-proline sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell membrane interactions and as a surfactant in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying and stabilizing properties.
Mecanismo De Acción
Target of Action
Sodium palmitoyl proline, also known as 1-(1-Oxohexadecyl)-L-proline sodium salt, is a complex compoundSimilar compounds such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-L-serine are known to interact with lipid bilayers, suggesting that sodium palmitoyl proline may have a similar target.
Mode of Action
It is likely that it interacts with its targets through hydrophobic interactions and hydrogen bonding, given its structural similarity to other lipid compounds .
Biochemical Pathways
Lipid compounds similar to sodium palmitoyl proline are known to play crucial roles in various cellular processes, including signal transduction, membrane fluidity, and the formation of lipid rafts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxohexadecyl)-L-proline sodium salt typically involves the acylation of L-proline with hexadecanoic acid (palmitic acid). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of Hexadecanoic Acid: Hexadecanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acylation Reaction: The activated hexadecanoic acid is then reacted with L-proline in an appropriate solvent, such as dichloromethane or dimethylformamide (DMF), under mild heating conditions.
Formation of Sodium Salt: The resulting product is treated with a sodium hydroxide solution to convert it into its sodium salt form.
Industrial Production Methods
Industrial production of 1-(1-Oxohexadecyl)-L-proline sodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of hexadecanoic acid are activated using industrial-scale reactors.
Continuous Acylation: The acylation reaction is carried out in continuous flow reactors to ensure consistent product quality.
Purification and Conversion: The crude product is purified using techniques such as crystallization or chromatography, followed by conversion to the sodium salt form through neutralization with sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Oxohexadecyl)-L-proline sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
1-(1-Oxohexadecyl)-L-proline sodium salt can be compared with other similar compounds, such as:
Sodium Palmitoyl Sarcosinate: Similar in structure but contains a sarcosine moiety instead of proline.
1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine: A phospholipid with a similar hexadecyl group but different head group and overall structure.
Hexadecanoyl (16,16,16-D3)-L-Carnitine HCl salt: Contains a hexadecyl group but with a carnitine moiety and hydrochloride salt form.
The uniqueness of 1-(1-Oxohexadecyl)-L-proline sodium salt lies in its specific combination of the hexadecyl group and proline moiety, which imparts distinct physicochemical properties and biological activities.
Propiedades
IUPAC Name |
sodium;(2S)-1-hexadecanoylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIFNLAZXVYJDI-FYZYNONXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58725-33-0 | |
| Record name | Sodium palmitoyl proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058725330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 5-oxo-1-palmitoyl-L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PALMITOYL PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64L053FRFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for sodium palmitoyl proline in reducing skin pigmentation?
A1: The abstract does not provide a specific mechanism of action for sodium palmitoyl proline in reducing skin pigmentation. While the abstract mentions the composition is "capable of effectively inhibiting excessive secretion of melanin" [], it does not specifically attribute this effect to sodium palmitoyl proline. Further research is needed to determine the specific role and mechanism of sodium palmitoyl proline in this context.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol](/img/structure/B1388441.png)
![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)

![{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine](/img/structure/B1388445.png)





![n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1388455.png)


![5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1388460.png)

